molecular formula C25H25N3O3S B455976 3-[(4-ETHYLPHENOXY)METHYL]-N-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]BENZAMIDE

3-[(4-ETHYLPHENOXY)METHYL]-N-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]BENZAMIDE

Katalognummer: B455976
Molekulargewicht: 447.6g/mol
InChI-Schlüssel: AYIXRQJDEGVWBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-ETHYLPHENOXY)METHYL]-N-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]BENZAMIDE is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure, combining a benzamide core with a thieno[2,3-d]pyrimidin-4-one moiety and an ethylphenoxy substituent. Its unique structure suggests potential biological activity and utility in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ETHYLPHENOXY)METHYL]-N-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]BENZAMIDE typically involves multiple steps:

    Formation of the thieno[2,3-d]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate thiourea and β-ketoester derivatives under acidic or basic conditions.

    Introduction of the trimethyl groups: Alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the ethylphenoxy group: This step involves the reaction of 4-ethylphenol with a suitable halomethyl derivative, often under basic conditions.

    Formation of the benzamide linkage: The final step typically involves the coupling of the intermediate with a benzoyl chloride derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the carbonyl group in the thieno[2,3-d]pyrimidin-4-one moiety can yield the corresponding alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Receptor Binding: Possible interactions with biological receptors, making it a candidate for drug development.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.

    Diagnostic Agents: Possible use in the development of diagnostic agents for imaging or biomarker detection.

Industry

    Material Science:

    Agriculture: Possible use as a pesticide or herbicide due to its biological activity.

Wirkmechanismus

The mechanism of action of 3-[(4-ETHYLPHENOXY)METHYL]-N-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]BENZAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with receptors, modulating their activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[(4-methylphenoxy)methyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)benzamide
  • 3-[(4-ethylphenoxy)methyl]-N-(2,5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)benzamide
  • 3-[(4-ETHYLPHENOXY)METHYL]-N-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]BENZAMIDE

Uniqueness

The unique combination of the ethylphenoxy group and the trimethyl-substituted thieno[2,3-d]pyrimidin-4-one moiety distinguishes this compound from similar compounds. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C25H25N3O3S

Molekulargewicht

447.6g/mol

IUPAC-Name

3-[(4-ethylphenoxy)methyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)benzamide

InChI

InChI=1S/C25H25N3O3S/c1-5-18-9-11-21(12-10-18)31-14-19-7-6-8-20(13-19)23(29)27-28-17(4)26-24-22(25(28)30)15(2)16(3)32-24/h6-13H,5,14H2,1-4H3,(H,27,29)

InChI-Schlüssel

AYIXRQJDEGVWBS-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NN3C(=NC4=C(C3=O)C(=C(S4)C)C)C

Kanonische SMILES

CCC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NN3C(=NC4=C(C3=O)C(=C(S4)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.